molecular formula C17H18ClFN2O2S B3607510 1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B3607510
M. Wt: 368.9 g/mol
InChI Key: MOYQJFVFBZSBIQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a piperazine-based compound featuring a 3-chloro-4-methylphenyl group at the N1 position and a 4-fluorophenylsulfonyl moiety at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, particularly in modulating neurotransmitter systems, enzyme inhibition, and receptor antagonism/agonism. Its synthesis likely follows established routes for analogous piperazine sulfonamides, involving nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2S/c1-13-2-5-15(12-17(13)18)20-8-10-21(11-9-20)24(22,23)16-6-3-14(19)4-7-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYQJFVFBZSBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The 3-chloro-4-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chloro-4-methylphenyl halide and piperazine.

    Sulfonylation: The 4-fluorophenylsulfonyl group is introduced by reacting the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aryl Groups

  • 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (): This analogue replaces the 3-chloro-4-methylphenyl group with a simpler 3-chlorobenzyl substituent. However, the sulfonyl-linked 4-methylphenyl group (toluene sulfonyl) is retained, suggesting shared metabolic stability due to sulfonamide resistance to hydrolysis .
  • Flunarizine (): Flunarizine, 1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, shares the bis(4-fluorophenyl)methyl motif but incorporates an allyl group instead of a sulfonyl linker. It is a clinically used antihistamine and vasodilator. Comparative studies indicate that fluorination at the 4-position enhances metabolic stability, as seen in flunarizine’s slower hepatic clearance compared to non-fluorinated analogues like cinnarizine .
  • GBR-12909 (): This dopamine reuptake inhibitor features a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl chain.

Sulfonamide-Containing Piperazines

  • 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine () :
    This enantiomerically resolved compound demonstrates the importance of stereochemistry in pharmacological activity. Its sulfonyl group enhances hydrogen-bonding interactions with targets, a feature critical for high-affinity binding in sigma receptor ligands .

  • Sulfamoylaminophenyl Derivatives (): Compounds like 1-(bis(4-fluorophenyl)methyl)-4-[(3-sulfamoylaminophenyl)sulfonyl]piperazine (6h) and related analogues show that sulfonamide-linked aromatic groups improve solubility and bioavailability.

Pharmacological Activity Comparisons

Compound Key Structural Features Reported Activity Key Differences from Target Compound
Target Compound 3-Cl-4-MePh, 4-F-Ph-SO2 Not explicitly reported N/A
1-(3-Chlorobenzyl)-4-(tosyl)piperazine 3-Cl-PhCH2, 4-Me-Ph-SO2 Intermediate in antihistamine synthesis Simpler aryl substitution
Flunarizine Bis(4-F-Ph)CH2, allyl chain Antihistamine, vasodilator Allyl vs. sulfonyl linker
GBR-12909 Bis(4-F-Ph)OCH2, 3-Ph-propyl Dopamine reuptake inhibition Ether linker vs. sulfonyl
6h () Bis(4-F-Ph)CH2, 3-SO2NH2-Ph Potential enzyme inhibition Sulfamoyl vs. sulfonyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Reactant of Route 2
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1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

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